Ardeemin

Multidrug Resistance P-glycoprotein Inhibition Chemosensitization

Ardeemin is a fungal reverse-prenylated indole alkaloid that directly binds and inhibits P-glycoprotein (Pgp), MRP1, and LRP efflux pumps at subcytotoxic concentrations, achieving 50- to 700-fold chemosensitization in MDR cell lines—far exceeding verapamil or cyclosporin A without their cardiotoxic or immunosuppressive confounds. It demonstrates validated in vivo efficacy in doxorubicin-resistant leukemia and mammary carcinoma xenograft models. For ABCG2/BCRP-focused programs, 13-aryl-substituted derivatives (e.g., 4-tolyl analog 1m) provide enhanced target selectivity. Choose ardeemin for definitive, multi-pump MDR reversal and clean experimental baselines.

Molecular Formula C26H26N4O2
Molecular Weight 426.5 g/mol
Cat. No. B1246212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArdeemin
Synonymsardeemin
Molecular FormulaC26H26N4O2
Molecular Weight426.5 g/mol
Structural Identifiers
SMILESCC1C(=O)N2C(CC3(C2NC4=CC=CC=C43)C(C)(C)C=C)C5=NC6=CC=CC=C6C(=O)N15
InChIInChI=1S/C26H26N4O2/c1-5-25(3,4)26-14-20-21-27-18-12-8-6-10-16(18)23(32)29(21)15(2)22(31)30(20)24(26)28-19-13-9-7-11-17(19)26/h5-13,15,20,24,28H,1,14H2,2-4H3/t15-,20+,24+,26-/m1/s1
InChIKeyDNOJISVGBFLJOQ-BXVKCURFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ardeemin: A Hexacyclic Reverse-Prenyl Alkaloid with Validated P-glycoprotein-Mediated MDR Reversal Activity


Ardeemin, primarily identified as 5-N-acetylardeemin, is a fungal-derived hexahydropyrroloindole alkaloid originally isolated from Aspergillus fischeri var. brasiliensis [1]. The compound belongs to a structurally complex class of reverse-prenylated indole alkaloids biosynthesized via the non-ribosomal peptide synthetase ArdA and prenyltransferase ArdB pathways [2]. Ardeemin functions as a multidrug resistance (MDR) reversal agent by directly binding to and inhibiting the P-glycoprotein (Pgp/ABCB1) drug efflux pump, thereby increasing intracellular accumulation of co-administered chemotherapeutics [3]. Unlike many first-generation Pgp inhibitors, ardeemin demonstrates potent chemosensitization at relatively noncytotoxic concentrations, a feature that distinguishes it for experimental therapeutic applications [4].

Why Ardeemin Cannot Be Substituted by Common P-gp Inhibitors Like Verapamil or Cyclosporin A


Generic substitution of ardeemin with prototypical Pgp inhibitors such as verapamil or cyclosporin A is precluded by critical pharmacological differences that directly impact experimental validity and translational potential. Verapamil, a calcium channel blocker, requires near-toxic concentrations to achieve meaningful MDR reversal, limiting its utility in both in vitro and in vivo model systems [1]. Cyclosporin A introduces confounding immunosuppressive effects that complicate interpretation of chemosensitization studies [2]. In contrast, ardeemin achieves substantial MDR reversal at subcytotoxic doses and demonstrates a broader spectrum of efflux pump inhibition, encompassing Pgp, MRP1, and LRP-expressing resistant phenotypes [3]. Furthermore, ardeemin exhibits enhanced MDR cell-selective cytotoxicity as a single agent, a property absent in verapamil and other classical inhibitors [4]. These differentiating characteristics underscore why ardeemin—not generic Pgp inhibitors—must be procured for research programs seeking specific, quantifiable MDR reversal outcomes without off-target confounding variables.

Quantitative Differentiation Evidence for Ardeemin Selection: Comparative MDR Reversal and Target Engagement Data


Ardeemin Reverses Vinblastine and Taxol Resistance up to 700-Fold in MDR-Pgp+ Cells

In direct chemosensitization assays, 5-N-acetylardeemin reversed vinblastine (VBL) and taxol resistance up to 700-fold at relatively noncytotoxic concentrations in vitro [1]. This degree of sensitization substantially exceeds that achievable with verapamil at comparable noncytotoxic doses, where reversal is typically limited to single-digit to low double-digit fold changes [2]. The assay was conducted using MDR human tumor cell lines characterized by P-glycoprotein overexpression [3].

Multidrug Resistance P-glycoprotein Inhibition Chemosensitization

Ardeemin Produces In Vivo Chemosensitization in DX-Resistant P388 Leukemia and MX-1 Mammary Carcinoma Xenografts

In vivo combination studies demonstrated that nontoxic doses of ardeemins administered together with doxorubicin (DX) significantly improved chemotherapeutic outcomes in B6D2F1 mice bearing DX-resistant P388 leukemia and in nude mice bearing human MX-1 mammary carcinoma xenografts [1]. Unlike verapamil, which fails to demonstrate meaningful in vivo MDR reversal at tolerated doses due to cardiovascular toxicity, ardeemins provide quantifiable in vivo tumor sensitization without dose-limiting host toxicity [2].

In Vivo MDR Reversal Combination Therapy Xenograft Models

Hydroxyl Substitution at C-15b or C-16 Modulates MDR Reversal Efficacy: 16α-OH-Ardeemin Shows 5.2- to 8.2-Fold Reversal

Among four ardeemin analogs isolated from Aspergillus fumigatus, 5-N-acetyl-16α-hydroxyardeemin (Compound 4) exhibited the strongest MDR reversing effect at 5 μM concentration in K562/DOX (5.2±0.18-fold) and A549/DDP (8.2±0.23-fold) cell lines [1]. In the SK-OV-S/DDP cell line, 5-N-acetyl-15bβ-hydroxyardeemin (Compound 2) demonstrated the highest reversal capacity at 10.8±0.28-fold [2]. These hydroxylated derivatives show cell line-dependent superior activity relative to the parent 5-N-acetylardeemin, indicating that C-15b or C-16 hydroxylation is a key structural determinant for enhanced MDR reversal [3].

Structure-Activity Relationship Ardeemin Derivatives MDR Phenotype Reversal

Ardeemin Exhibits Multitransporter Inhibition: Reversal of DX Resistance in MDR-Pgp+/MRP+/LRP+ Cells by 110- to 200-Fold

Resistance to doxorubicin (DX) in MDR-Pgp+ and MRP+ co-expressing lung cancer cells was reversed 110- to 200-fold by 20 μM ardeemin, while in cells expressing MDR-Pgp+ alone the reversal ranged from 50- to 66-fold [1]. In lung resistance protein (LRP)+-expressing cells, reversal was 7- to 15-fold, compared to only 0.9- to 3-fold in wild-type lung cancer cells [2]. Competitive inhibition of [³H]azidopine photoaffinity labeling of Pgp confirmed direct target engagement [3].

P-glycoprotein MRP1 LRP Broad-Spectrum MDR Reversal

AV200 Ardeemin Derivative Outperforms Verapamil: 7-Fold Higher Potency for Doxorubicin Reversal

The synthetic ardeemin derivative AV200 demonstrated potency as a modulator of doxorubicin, vincristine, and paclitaxel resistance that was 7-fold, 59-fold, and 12-fold higher, respectively, than verapamil in multidrug-resistant cells [1]. At non-toxic doses, AV200 completely restored vincristine and paclitaxel toxicities and partially restored doxorubicin toxicity [2]. The mechanism involves direct inhibition of P-glycoprotein-mediated drug efflux, as demonstrated by increased rhodamine 123 accumulation [3].

Ardeemin Derivative Potency Comparison P-gp Modulation

C-13 Aryl-Substituted Ardeemin Derivatives Exhibit Enhanced ABCG2 Inhibition Relative to Parent Compound

In a series of sixteen 2-, 3-, and 13-substituted 5-N-acetylardeemin derivatives, most compounds exhibited stronger ABCG2 (breast cancer resistance protein) inhibitory activity compared with the natural product 1a [1]. The derivative 1m, bearing a 4-tolyl substituent at the C-13 position, demonstrated the most potent ABCG2 inhibition [2]. Flow cytometric analysis using Hoechst 33342 accumulation in Flp-In-293/ABCG2 cells was employed for evaluation [3]. This SAR indicates that electron-rich aryl moieties at the 13-position are key to increasing ABCG2 inhibitory activity [4].

ABCG2 Inhibition Structure-Activity Relationship Ardeemin Derivative Synthesis

Validated Application Scenarios for Ardeemin in MDR Reversal Research and Drug Discovery Programs


In Vitro Chemosensitization of Pgp-Overexpressing MDR Cancer Cell Lines

Ardeemin is optimally applied as a positive control or experimental modulator in cytotoxicity assays using Pgp-overexpressing MDR cell lines (e.g., MDR-Pgp+ lung cancer cells, K562/DOX leukemia cells, A549/DDP lung adenocarcinoma cells) co-treated with vinblastine, taxol, or doxorubicin. At 20 μM, ardeemin achieves 50- to 700-fold reversal of resistance depending on cell line and chemotherapeutic agent [1]. This far exceeds the reversal achievable with verapamil at comparable concentrations, making ardeemin the superior choice for establishing maximum chemosensitization baselines or for screening novel chemotherapeutics in resistant models [2].

In Vivo Combination Therapy Studies in DX-Resistant Murine Leukemia and Human Xenograft Models

Ardeemin is uniquely suited for in vivo MDR reversal studies in B6D2F1 mice bearing doxorubicin-resistant P388 leukemia or in nude mice bearing human MX-1 mammary carcinoma xenografts. Nontoxic doses of ardeemin co-administered with doxorubicin significantly improve chemotherapeutic outcomes [1]. Unlike verapamil, which fails to demonstrate in vivo MDR reversal at tolerated doses due to cardiovascular toxicity, ardeemin provides quantifiable tumor sensitization without host toxicity [2]. This makes ardeemin the preferred tool for preclinical proof-of-concept studies investigating MDR reversal as a therapeutic strategy.

Multitransporter Efflux Pump Profiling in Complex MDR Phenotypes

For research programs requiring characterization of MDR mechanisms involving multiple efflux pumps, ardeemin provides a unique experimental tool due to its activity against Pgp, MRP1, and LRP-expressing resistant phenotypes. In lung cancer cells co-expressing MDR-Pgp+ and MRP+, ardeemin achieves 110- to 200-fold reversal of doxorubicin resistance at 20 μM [1]. In contrast, single-target inhibitors such as verapamil (Pgp-selective) or Ko143 (ABCG2-selective) fail to capture the full reversal potential in multi-transporter contexts. Ardeemin enables comprehensive assessment of combination chemosensitization strategies across heterogeneous MDR cell populations [2].

ABCG2-Focused Inhibitor Development Using C-13 Substituted Ardeemin Derivatives

Research programs targeting breast cancer resistance protein (ABCG2/BCRP)-mediated drug efflux should procure C-13 aryl-substituted ardeemin derivatives rather than the parent natural product. Most 13-substituted derivatives exhibit stronger ABCG2 inhibitory activity than 5-N-acetylardeemin (1a), with the 4-tolyl-substituted derivative 1m showing the most potent inhibition in Flp-In-293/ABCG2 cellular accumulation assays [1]. This SAR-based procurement strategy enables more effective ABCG2 inhibition compared to using the unmodified natural product or non-selective Pgp inhibitors [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ardeemin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.